molecular formula C19H38O4S B14227991 4,7,10,13-Tetraoxatricos-1-ene-23-thiol CAS No. 588698-17-3

4,7,10,13-Tetraoxatricos-1-ene-23-thiol

Cat. No.: B14227991
CAS No.: 588698-17-3
M. Wt: 362.6 g/mol
InChI Key: SQOGYWAPTXOWON-UHFFFAOYSA-N
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Description

4,7,10,13-Tetraoxatricos-1-ene-23-thiol is a chemical compound with the molecular formula C19H38O4S and a molecular weight of 362.57 g/mol . It is characterized by the presence of multiple ether groups and a thiol group, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13-Tetraoxatricos-1-ene-23-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ethylene oxide and thiol-containing compounds, followed by a series of etherification and thiolation reactions . The reaction conditions often require specific catalysts and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4,7,10,13-Tetraoxatricos-1-ene-23-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,7,10,13-Tetraoxatricos-1-ene-23-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7,10,13-Tetraoxatricos-1-ene-23-thiol involves its interaction with molecular targets through its thiol and ether groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

588698-17-3

Molecular Formula

C19H38O4S

Molecular Weight

362.6 g/mol

IUPAC Name

10-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]decane-1-thiol

InChI

InChI=1S/C19H38O4S/c1-2-11-20-13-15-22-17-18-23-16-14-21-12-9-7-5-3-4-6-8-10-19-24/h2,24H,1,3-19H2

InChI Key

SQOGYWAPTXOWON-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOCCOCCOCCCCCCCCCCS

Origin of Product

United States

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